molecular formula C20H24N2O B1261743 2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide

2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide

Cat. No.: B1261743
M. Wt: 308.4 g/mol
InChI Key: FROGGFONBYACJB-UHFFFAOYSA-N
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Description

2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide is a synthetic compound known for its potential pharmacological properties. It has been studied for its ability to modulate ion channels, particularly the KCNQ2 channels, which are involved in neuronal excitability .

Preparation Methods

The synthesis of 2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide typically involves a multi-step process. One common method includes the reaction of 2-phenylbutanoyl chloride with 2-pyrrolidin-1-ylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide involves the inhibition of KCNQ2 channels. These channels are crucial for regulating neuronal excitability. By inhibiting these channels, the compound can reduce neuronal firing, which may be beneficial in conditions characterized by excessive neuronal activity, such as epilepsy .

Comparison with Similar Compounds

2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide is unique due to its specific structural features that allow it to effectively inhibit KCNQ2 channels. Similar compounds include:

These compounds share structural similarities but differ in their specific effects on ion channels and their potential therapeutic applications.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide

InChI

InChI=1S/C20H24N2O/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23)

InChI Key

FROGGFONBYACJB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3

Synonyms

2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide
ML252

Origin of Product

United States

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